N-[(Z)-[(2E)-2-hydroxyimino-1-phenylethylidene]amino]furan-2-carboxamide
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Overview
Description
N-[(Z)-[(2E)-2-hydroxyimino-1-phenylethylidene]amino]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a hydroxyimino group attached to a phenylethylidene moiety. This unique structure imparts various chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(2E)-2-hydroxyimino-1-phenylethylidene]amino]furan-2-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and ability to produce high yields. Additionally, the use of renewable resources such as biomass-derived furfural can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(2E)-2-hydroxyimino-1-phenylethylidene]amino]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The hydroxyimino group can be reduced to form amino derivatives.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the furan ring .
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, amino derivatives, and substituted furan compounds. These products can have various applications in medicinal chemistry and materials science .
Scientific Research Applications
N-[(Z)-[(2E)-2-hydroxyimino-1-phenylethylidene]amino]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex furan derivatives.
Biology: Exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Investigated for its potential use in treating bacterial infections and other diseases caused by microbial resistance.
Industry: Used in the production of bio-based chemicals and materials due to its renewable origin
Mechanism of Action
The mechanism of action of N-[(Z)-[(2E)-2-hydroxyimino-1-phenylethylidene]amino]furan-2-carboxamide involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The hydroxyimino group plays a crucial role in this process by forming reactive intermediates that interact with membrane lipids. Additionally, the furan ring enhances the compound’s ability to penetrate bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives such as:
- Furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
Uniqueness
N-[(Z)-[(2E)-2-hydroxyimino-1-phenylethylidene]amino]furan-2-carboxamide is unique due to its hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This group allows the compound to undergo specific reactions that other furan derivatives may not, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(Z)-[(2E)-2-hydroxyimino-1-phenylethylidene]amino]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-13(12-7-4-8-19-12)16-15-11(9-14-18)10-5-2-1-3-6-10/h1-9,18H,(H,16,17)/b14-9+,15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEWLTUZLLZZGL-YFVJMOTDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CO2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=CO2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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